N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(1,3-thiazol-4-yl)propanamide
Description
N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(1,3-thiazol-4-yl)propanamide is an organic compound that features a cyclobutyl ring substituted with a 2,4-difluorophenyl group and a thiazolyl group
Properties
IUPAC Name |
N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(1,3-thiazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2OS/c17-11-2-4-13(14(18)8-11)16(6-1-7-16)20-15(21)5-3-12-9-22-10-19-12/h2,4,8-10H,1,3,5-7H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBSOXOMXUAQPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=C(C=C(C=C2)F)F)NC(=O)CCC3=CSC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(1,3-thiazol-4-yl)propanamide typically involves multiple steps, starting with the preparation of the cyclobutyl ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Cyclobutyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2,4-Difluorophenyl Group: This step often involves a substitution reaction where a difluorophenyl group is introduced to the cyclobutyl ring.
Attachment of the Thiazolyl Group: This can be done through coupling reactions, such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(1,3-thiazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups or to reduce the compound to a simpler form.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts for substitution reactions like palladium in Suzuki–Miyaura coupling .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amides or alcohols.
Scientific Research Applications
N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(1,3-thiazol-4-yl)propanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(1,3-thiazol-4-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved could include inhibition or activation of these targets, leading to the desired therapeutic or chemical effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(1,3-thiazol-4-yl)propanamide include other cyclobutyl derivatives and thiazolyl-substituted amides. Examples include:
- N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(1,3-thiazol-2-yl)propanamide
- N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(1,3-thiazol-5-yl)propanamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This can include differences in reactivity, stability, and biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
